6-Phenyl-5-(phenylthio)imidazo[2,1-b]thiazole
CAS No.: 400743-32-0
Cat. No.: VC21439961
Molecular Formula: C17H12N2S2
Molecular Weight: 308.4g/mol
* For research use only. Not for human or veterinary use.
![6-Phenyl-5-(phenylthio)imidazo[2,1-b]thiazole - 400743-32-0](/images/no_structure.jpg)
Specification
CAS No. | 400743-32-0 |
---|---|
Molecular Formula | C17H12N2S2 |
Molecular Weight | 308.4g/mol |
IUPAC Name | 6-phenyl-5-phenylsulfanylimidazo[2,1-b][1,3]thiazole |
Standard InChI | InChI=1S/C17H12N2S2/c1-3-7-13(8-4-1)15-16(19-11-12-20-17(19)18-15)21-14-9-5-2-6-10-14/h1-12H |
Standard InChI Key | FFPOBAWQKMTVBX-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)SC4=CC=CC=C4 |
Canonical SMILES | C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)SC4=CC=CC=C4 |
Introduction
Structural Characterization and Chemical Properties
Molecular Structure
6-Phenyl-5-(phenylthio)imidazo[2,1-b]thiazole belongs to the imidazo[2,1-b]thiazole class of heterocyclic compounds. Its structure consists of a fused imidazo[2,1-b]thiazole core with two key substituents: a phenyl group at position 6 and a phenylthio group at position 5. This structural arrangement can be compared to the related compound 6-Phenylimidazo[2,1-b]thiazole (PubChem CID 320232), which has a molecular formula of C11H8N2S and molecular weight of 200.26 g/mol . The addition of the phenylthio group at position 5 differentiates our target compound from the base structure.
Physical Properties
Based on structural analysis and comparison with similar compounds, 6-Phenyl-5-(phenylthio)imidazo[2,1-b]thiazole would be expected to have the following properties:
Structural Comparison with Related Compounds
The imidazo[2,1-b]thiazole core appears in several biologically active compounds. For comparison, 6-(Phenylthio)imidazo[2,1-b]thiazole-5-carbonitrile (PubChem CID 1482357) has a molecular weight of 257.3 g/mol and contains a carbonitrile group instead of a phenyl group at position 6 . This structural similarity suggests potential shared chemical behaviors and synthetic pathways.
Synthetic Approaches and Chemical Reactivity
General Synthetic Pathways
The synthesis of 6-Phenyl-5-(phenylthio)imidazo[2,1-b]thiazole likely follows pathways similar to those used for related derivatives. Literature on imidazo[2,1-b]thiazole compounds suggests several potential synthetic routes:
Cyclization Reactions
One common approach involves the cyclization of 2-aminothiazoles with α-haloketones or α-haloacids. For related compounds, researchers have described synthesis beginning with 2-amino-3-[(4-bromobenzoyl)methyl]-4-(ethoxycarbonylmethyl)thiazolium bromide intermediates .
Modification of Existing Imidazo[2,1-b]thiazole Scaffolds
Structure-Activity Relationships
Key Structural Features
The biological activity of imidazo[2,1-b]thiazole derivatives appears to be strongly influenced by specific structural features:
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The imidazo[2,1-b]thiazole core provides a rigid scaffold that can interact with biological targets.
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Substituents at positions 5 and 6 significantly impact biological activity.
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The phenyl group at position 6 likely contributes to binding affinity through hydrophobic interactions.
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The phenylthio group at position 5 may enhance lipophilicity and introduce additional binding interactions.
Comparison with Known Active Compounds
Research on pan-RAF inhibitors has demonstrated that (imidazo[2,1-b]thiazol-5-yl)pyrimidine derivatives with terminal sulfonamide moieties show high activity in enzymatic and cellular assays . Compounds like these can inhibit phosphorylation of MEK and ERK, critical components of the MAPK signaling pathway. The structural similarities between these compounds and 6-Phenyl-5-(phenylthio)imidazo[2,1-b]thiazole suggest potential for similar mechanisms of action.
Synthesis and Characterization Methods
Proposed Synthetic Routes
Based on literature procedures for related compounds, a potential synthetic route for 6-Phenyl-5-(phenylthio)imidazo[2,1-b]thiazole might involve:
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Synthesis of a 6-phenylimidazo[2,1-b]thiazole core structure using established procedures .
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Introduction of the phenylthio group at position 5 through regioselective functionalization.
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Purification through crystallization or column chromatography.
Analytical Characterization
Characterization of 6-Phenyl-5-(phenylthio)imidazo[2,1-b]thiazole would typically involve:
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Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) to confirm structural features.
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Mass spectrometry to verify molecular weight and fragmentation patterns.
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Infrared spectroscopy to identify functional group characteristics.
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X-ray crystallography for definitive structural confirmation if crystalline samples can be obtained.
Future Research Directions
Structure Optimization
Future research could focus on optimizing the structure of 6-Phenyl-5-(phenylthio)imidazo[2,1-b]thiazole to enhance specific biological activities. This might involve:
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Modification of the phenyl groups with various substituents to improve binding affinity or selectivity.
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Introduction of additional functional groups to enhance solubility or pharmacokinetic properties.
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Exploration of bioisosteric replacements for the phenylthio group to identify optimal structural features.
Detailed Mechanism Studies
Understanding the precise mechanisms of action for 6-Phenyl-5-(phenylthio)imidazo[2,1-b]thiazole and related compounds would be valuable for rational drug design. This might include:
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Protein crystallography studies with potential biological targets.
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Computational modeling of binding interactions.
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In vitro enzyme inhibition assays to establish structure-activity relationships.
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